Cas no 2227771-05-1 (methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate)

methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate
- methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate
- 2227771-05-1
- EN300-1727970
-
- Inchi: 1S/C9H14N2O2/c1-6(10)7-4-5-8(11(7)2)9(12)13-3/h4-6H,10H2,1-3H3/t6-/m0/s1
- InChI Key: FEWZMECJHLOIRO-LURJTMIESA-N
- SMILES: O(C)C(C1=CC=C([C@H](C)N)N1C)=O
Computed Properties
- Exact Mass: 182.105527694g/mol
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.2Ų
- XLogP3: 0.1
methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727970-10.0g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 10g |
$9177.0 | 2023-06-04 | ||
Enamine | EN300-1727970-5.0g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 5g |
$6190.0 | 2023-06-04 | ||
Enamine | EN300-1727970-1.0g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 1g |
$2134.0 | 2023-06-04 | ||
Enamine | EN300-1727970-0.25g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 0.25g |
$1964.0 | 2023-09-20 | ||
Enamine | EN300-1727970-0.5g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 0.5g |
$2049.0 | 2023-09-20 | ||
Enamine | EN300-1727970-0.05g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 0.05g |
$1793.0 | 2023-09-20 | ||
Enamine | EN300-1727970-10g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 10g |
$9177.0 | 2023-09-20 | ||
Enamine | EN300-1727970-1g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 1g |
$2134.0 | 2023-09-20 | ||
Enamine | EN300-1727970-5g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 5g |
$6190.0 | 2023-09-20 | ||
Enamine | EN300-1727970-2.5g |
methyl 5-[(1S)-1-aminoethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227771-05-1 | 2.5g |
$4183.0 | 2023-09-20 |
methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate Related Literature
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate
Methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate: A Comprehensive Overview
Methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate, identified by the CAS registry number 2227771-05-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery.
The structural elucidation of methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate reveals a unique configuration that combines a pyrrole ring with an aminoethyl group and a methyl ester moiety. The stereochemistry at the (1S) position plays a crucial role in determining the compound's pharmacokinetic properties and biological interactions. Recent advancements in chiral synthesis techniques have enabled the efficient production of this enantiomerically pure compound, which is essential for its application in asymmetric catalysis and enantioselective reactions.
One of the most promising areas of research involving CAS No. 2227771-05-1 is its potential as a precursor in the synthesis of bioactive molecules. Studies have demonstrated that this compound can serve as a versatile building block for constructing complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been exploited to develop novel anti-inflammatory and anticancer agents.
The pharmacological profile of methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate has also garnered attention due to its modulatory effects on cellular signaling pathways. Preclinical studies have shown that this compound exhibits selective inhibition of certain kinases, making it a potential candidate for therapeutic interventions in diseases such as neurodegenerative disorders and inflammatory conditions. Furthermore, its low toxicity profile and favorable pharmacokinetics suggest that it could be developed into an orally bioavailable drug.
In addition to its therapeutic applications, CAS No. 2227771-05-1 has found utility in materials science. Its ability to form self-assembled monolayers on various substrates has been leveraged to create advanced sensors and electronic devices with enhanced performance characteristics. Recent breakthroughs in nanotechnology have further expanded its potential in the development of stimuli-responsive materials for biomedical applications.
The synthesis of methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate involves a multi-step process that integrates principles from stereochemistry, catalysis, and green chemistry. Researchers have successfully employed enantioselective hydrogenation and organocatalytic strategies to achieve high yields and enantiomeric excesses, minimizing environmental impact. These advancements underscore the importance of sustainable practices in modern chemical synthesis.
In conclusion, methyl 5-(1S)-1-aminoethyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 222777) stands as a testament to the ingenuity of chemical research and its profound impact on various scientific disciplines. With ongoing investigations into its biological mechanisms, synthetic methodologies, and material applications, this compound continues to pave the way for innovative solutions in medicine, technology, and beyond.
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